molecular formula C5H3BrF3N B12112121 2-bromo-5-(trifluoromethyl)-1H-pyrrole

2-bromo-5-(trifluoromethyl)-1H-pyrrole

Cat. No.: B12112121
M. Wt: 213.98 g/mol
InChI Key: TUVNXMMXEUSXDN-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(trifluoromethyl)-1H-pyrrole typically involves the bromination of 5-(trifluoromethyl)-1H-pyrrole. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 2-amino-5-(trifluoromethyl)-1H-pyrrole, 2-thio-5-(trifluoromethyl)-1H-pyrrole, and 2-alkoxy-5-(trifluoromethyl)-1H-pyrrole.

    Oxidation Reactions: Products include 5-(trifluoromethyl)-1H-pyrrolin-2-one and other oxidized derivatives.

    Reduction Reactions: Products include 5-(trifluoromethyl)-1H-pyrrole and other reduced derivatives.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized pyrroles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-5-(trifluoromethyl)-1H-pyrrole exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Bromo-5-(trifluoromethoxy)pyridine

Uniqueness

2-Bromo-5-(trifluoromethyl)-1H-pyrrole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H3BrF3N

Molecular Weight

213.98 g/mol

IUPAC Name

2-bromo-5-(trifluoromethyl)-1H-pyrrole

InChI

InChI=1S/C5H3BrF3N/c6-4-2-1-3(10-4)5(7,8)9/h1-2,10H

InChI Key

TUVNXMMXEUSXDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)Br)C(F)(F)F

Origin of Product

United States

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